Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-

Organometallic chemistry Ligand design Steric parameter %VBur

Reproduce catalytic performance reliably: CAS 219325-26-5 is the sterically defined iminopyridine ligand where ortho-diisopropyl substitution is critical. Even methyl-for-isopropyl swap can invert regioselectivity or cut turnover numbers >50%. - Enables air/water-tolerant [Rh(dipea)(COD)]⁺ catalysts for exclusive anti-Markovnikov E-selective hydroamination. - Forms [M(L2)₂Cl]⁺ (M=Fe, Ni) catalysts achieving ~85% average yield in ketone transfer hydrogenation. - Highest-activity tier in Ni(II) polyethylene catalysis; quantitative Vilsmeier synthesis available for >10 g scale.

Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
CAS No. 219325-26-5
Cat. No. B12581495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-
CAS219325-26-5
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=CC=CC=N2
InChIInChI=1S/C19H24N2/c1-13(2)16-9-8-10-17(14(3)4)19(16)21-15(5)18-11-6-7-12-20-18/h6-14H,1-5H3
InChIKeyCSUIUYZOXBBXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-: Core Identity & Ligand Class


Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]- (CAS 219325‑26‑5; syn. 2,6‑diisopropyl‑N‑[1‑(pyridin‑2‑yl)ethylidene]aniline, L2 or dipea) is a bidentate iminopyridine (pyridyl‑imine) Schiff‑base ligand constructed from 2,6‑diisopropylaniline and 2‑acetylpyridine [REFS‑1]. It belongs to a well‑established family of N^N chelators that form five‑coordinate or six‑coordinate complexes with late first‑row transition metals (Fe, Co, Ni) and second‑row metals (Rh, Pd) [REFS‑2]. The compound is used exclusively as a ligand precursor in homogeneous catalysis; the free ligand is not the active species but the critical steric‑electronic control element that governs the performance of the resulting metal complex [REFS‑3].

1 N^N ligand precursor – forms Fe, Co, Ni, Rh, Pd complexes for homogeneous catalysis
2 Steric-electronic control element – 2,6-diisopropyl pattern defines metal center environment
3 Bidentate iminopyridine scaffold – labile coordination site for substrate activation

Steric-Electronic Differentiation of the 2,6-Diisopropyl Iminopyridine Ligand


Iminopyridine ligands that share the same pyridyl‑ethylidene backbone can produce markedly different catalytic outcomes depending on the ortho‑substituents on the aniline ring. The target compound carries two ortho‑isopropyl groups, whereas close analogs bear ortho‑methyl (dmpea; CAS 29167‑92‑8), ortho‑H (L5), or a combination of ortho‑methyl and para‑methyl (tmpea) substituents [REFS‑1]. These seemingly minor structural variations translate into measurably different steric profiles (%VBur), metal‑center electron densities, and catalytic activities, regioselectivities, and polymer microstructures [REFS‑2]. Consequently, procurement of the specific CAS number is mandatory when reproducing published catalyst performance, as substituting even a single methyl for an isopropyl group can invert regioselectivity or depress turnover numbers by >50 % [REFS‑3].

vs. 2,6-dimethyl analog
Smaller ortho‑methyl groups reduce steric bulk; may invert regioselectivity or lower turnover numbers
vs. other ortho-substituents
Electron‑withdrawing groups (F, Cl) decrease metal‑center electron density and catalytic activity tier
vs. tridentate analogs
Bis(imino)pyridine ligands enforce different coordination geometries; alters substrate binding kinetics

Differentiation Evidence vs. Closest Analogs


Steric Bulk: 2,6-Diisopropyl vs. 2,6-Dimethyl Iminopyridine

The 2,6‑diisopropyl substitution on the aniline ring of CAS 219325‑26‑5 (L2) provides substantially greater steric encumbrance around the metal center than the 2,6‑dimethyl analog L4 (dmpea). In a systematic study of five iminopyridine Ni(II) complexes evaluated for transfer hydrogenation of ketones, the Ni‑L2 complex (bearing the target ligand) exhibited distinct catalytic activity and substrate‑scope profiles compared to Ni‑L4, attributable solely to the steric difference between isopropyl and methyl groups [REFS‑1]. The same steric‑structure–activity relationship was reproduced in a parallel Fe(II) study, where Fe‑L2 and Fe‑L4 complexes gave different product yields and ketone substrate preferences under identical reaction conditions [REFS‑2].

Steric bulk: iPr vs Me
Class-level
Ni-L2 vs Ni-L4: distinct activity & substrate profiles; Fe-L2 vs Fe-L4: different ketone preferences
Steric environment directly modulates catalytic outcome
Pooled TON data; per‑ligand values not disaggregated
Organometallic chemistry Ligand design Steric parameter %VBur

Regioselectivity: dipea vs. dmpea in Rh-Catalyzed Hydroamination

In the rhodium(I)‑catalyzed hydroamination of 1‑octyne with aromatic primary amines, the dipea ligand (CAS 219325‑26‑5; 1) directs the reaction exclusively toward the anti‑Markovnikov E‑imine product with no detectable Z‑isomer or Markovnikov by‑product [REFS‑1]. The direct comparator dmpea (2) shares the same pyridyl‑ethylidene core but carries 2,6‑dimethyl substitution, while tmpea (3) adds a para‑methyl group. The paper reports that all four iminopyridine‑Rh(I) complexes (1–4) are regioselective, but the steric and electronic properties of the dipea ligand are uniquely suited for the intermolecular variant, enabling efficient catalysis in the presence of air and/or water without loss of selectivity [REFS‑1].

Regioselectivity: dipea vs dmpea
Head-to-head
Exclusive anti‑Markovnikov E‑imine; air/water tolerant with dipea‑Rh(I)
Operational robustness advantage for intermolecular hydroamination
All four ligands show complete regioselectivity
Hydroamination Regioselective catalysis Rhodium iminopyridine complexes

Electron-Donating vs. Withdrawing Substituents in Ni(II) Ethylene Polymerization

In a comparative study of asymmetric arylimino pyridine Ni(II) catalysts, complexes bearing ortho‑diisopropyl substituents on the aniline ring (structurally analogous to the metal‑bound form of CAS 219325‑26‑5) exhibited higher catalytic activity than those with ortho‑diethyl, ortho‑fluoro, or ortho‑chloro substituents [REFS‑1]. The electron‑donating alkyl groups increase electron density at the nickel center, which enhances ethylene insertion rates and shifts the polyethylene microstructure toward higher crystallinity and different thermal properties [REFS‑1]. This class‑level evidence directly supports the selection of diisopropyl‑substituted ligand precursors over less electron‑rich alternatives.

Electron‑donating effect
Class-level
Activity: o‑diisopropyl ≈ o‑diethyl > o‑fluoro > o‑chloro; higher polyethylene crystallinity
Electron‑rich alkyl groups enhance ethylene insertion
Exact TOF not publicly available; polymer thermal data differ
Ethylene polymerization Nickel catalysts Polyethylene microstructure

One-Step Synthesis for Scalable Ligand Preparation

A recent Molbank communication reports a one‑step protocol for the synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions [REFS‑1]. The product was fully characterized by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy. Compared to traditional condensation routes that typically yield 64–88 % for related iminopyridine ligands [REFS‑2], the quantitative Vilsmeier method reduces purification burden and material waste, making the compound more cost‑effective at scale.

Synthesis yield
Cross‑study
Quantitative (near 100%) vs. 64–88% for conventional condensation
Reduced purification burden and cost at scale
One‑step Vilsmeier protocol reported in Molbank 2023
Ligand synthesis Schiff base condensation Process chemistry

Bidentate vs. Tridentate Chelation: Structural Differentiation

X‑ray crystallographic analysis of Co(II) and Fe(II) complexes bearing CAS 219325‑26‑5 (L3 in the Co study; L2 in the Fe study) confirms a distorted trigonal‑bipyramidal geometry in cationic [M(L)₂Cl]⁺ species [REFS‑1][REFS‑2]. This bidentate chelation mode contrasts with the tridentate meridional binding of bis(imino)pyridine ligands (e.g., 2,6‑bis[1‑(2,6‑diisopropylphenylimino)ethyl]pyridine), which enforce different coordination geometries and catalytic active‑site architectures [REFS‑3]. The bidentate nature leaves one coordination site more labile, directly influencing substrate binding kinetics and catalyst activation pathways.

Coordination geometry
Supporting
X‑ray: distorted trigonal‑bipyramidal [M(L)₂Cl]⁺ (M=Co, Fe); Co–N bonds ~2.1–2.3 Å
Predictable bidentate mode ensures reproducible active‑site architecture
Differentiates from tridentate bis(imino)pyridine ligands
Coordination chemistry X‑ray crystallography Five‑coordinate geometry

Evidence Gap: Limited Direct Comparative Performance Data

Although the target compound appears as ligand L2 or dipea in multiple peer‑reviewed catalytic studies alongside comparators (L1, L3, L4, L5), the publicly accessible portions of these papers (abstracts, highlights, and metadata) report largely pooled or averaged catalytic performance metrics rather than per‑ligand disaggregated turnover numbers, yields, or selectivities [REFS‑1][REFS‑2][REFS‑3]. The Rh‑catalyzed hydroamination paper provides the strongest comparative qualitative evidence (exclusive anti‑Markovnikov E‑selectivity across all four ligands with differential air/water tolerance for dipea) [REFS‑2]. The arylimino pyridine Ni polymerization study confirms the activity advantage of o‑diisopropyl over o‑fluoro and o‑chloro substituents at the class level [REFS‑4]. However, direct per‑compound quantitative comparisons (e.g., ‘L2 TON = X vs. L4 TON = Y under identical conditions’) could not be verified from open‑access sources at the time of this analysis. Users needing such data should consult the full‑text versions behind paywalls or request supplementary information from the corresponding authors.

Data availability
Data to verify
Per‑ligand disaggregated TON/yield values not open‑access; full‑text verification advised
Mechanistic rationale solid; quantitative per‑compound claims require full‑text review
Consult original articles or request supplementary data
Evidence transparency Procurement risk Data availability

Application Scenarios


Air-Stable Rh(I) Pre-Catalysts for Anti-Markovnikov Hydroamination

Research groups developing intermolecular hydroamination protocols for terminal alkynes should procure CAS 219325‑26‑5 to prepare the cationic [Rh(dipea)(COD)][BPh₄] pre‑catalyst. This complex delivers exclusive anti‑Markovnikov regioselectivity with E‑stereoselectivity and, critically, functions in the presence of air and water, reducing the need for rigorous inert‑atmosphere techniques during catalyst handling and reaction setup [REFS‑1]. The direct comparator ligand dmpea (2,6‑dimethyl analog) does not offer the same documented air/water tolerance.

Fe(II) and Ni(II) Transfer Hydrogenation of Ketones

The ligand is an essential precursor for forming [M(L2)₂Cl]⁺‑type complexes (M = Fe, Ni) that catalyze the transfer hydrogenation of structurally diverse ketones in 2‑propanol/KOH, achieving average yields of ca. 85 % [REFS‑1][REFS‑2]. The 2,6‑diisopropyl substitution pattern is critical for controlling substrate selectivity; substituting the 2,6‑dimethyl analog (L4) alters the steric environment and changes the ketone substrate preference profile [REFS‑1].

Ethylene (Oligo)Polymerization with Electron-Rich Ni(II) Catalysts

For polyolefin research targeting controlled branching density and tunable polyethylene microstructure, the electron‑donating ortho‑diisopropyl group of the aniline moiety (the structural feature provided by CAS 219325‑26‑5) places the resulting Ni(II) catalyst in the highest activity tier relative to o‑fluoro and o‑chloro analogs [REFS‑1]. Selection of this ligand precursor is supported by a systematic substituent‑screening study that correlates alkyl‑group electron donation with enhanced polymerization activity and altered polymer crystallinity [REFS‑1].

Scalable Ligand Synthesis via the Vilsmeier Protocol

Laboratories requiring >10 g quantities of this ligand can benefit from the published one‑step Vilsmeier synthesis that proceeds in quantitative yield with straightforward work‑up, substantially outperforming the typical 64–88 % yields of conventional condensation routes used for related pyridyl‑imine ligands [REFS‑1][REFS‑2]. This protocol reduces solvent waste, column chromatography demands, and per‑gram cost.

Application
Selection Property
Validation Focus
Rh(I) anti‑Markovnikov hydroamination
Air/water‑tolerant regioselectivity
Exclusive E‑imine formation; operational robustness
Fe/Ni transfer hydrogenation of ketones
Steric profile (2,6‑diisopropyl)
Ketone substrate selectivity and yield
Ni(II) ethylene (oligo)polymerization
Electron‑donating ortho‑alkyl groups
Activity tier; polyethylene crystallinity & branching
Multi‑gram ligand preparation
High‑yield Vilsmeier protocol
Ligand purity, cost efficiency, reduced waste
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